3-(p-Bromophenyl)-5-ethylrhodanine
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Overview
Description
3-(p-Bromophenyl)-5-ethylrhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromophenyl group in the 3-position and an ethyl group in the 5-position of the rhodanine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Bromophenyl)-5-ethylrhodanine typically involves the condensation of p-bromobenzaldehyde with ethyl rhodanine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(p-Bromophenyl)-5-ethylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(p-Bromophenyl)-5-ethylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The ethyl group in the 5-position may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(p-Bromophenyl)-5-methylrhodanine: Similar structure but with a methyl group instead of an ethyl group.
3-(p-Bromophenyl)-5-phenylrhodanine: Contains a phenyl group in the 5-position.
3-(p-Bromophenyl)-5-isopropylrhodanine: Features an isopropyl group in the 5-position.
Uniqueness
3-(p-Bromophenyl)-5-ethylrhodanine is unique due to the specific combination of the bromophenyl and ethyl groups, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence the compound’s solubility, stability, and overall reactivity compared to its analogs.
Properties
CAS No. |
23605-92-7 |
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Molecular Formula |
C11H10BrNOS2 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10BrNOS2/c1-2-9-10(14)13(11(15)16-9)8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3 |
InChI Key |
IGEXBPYVZHEQMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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